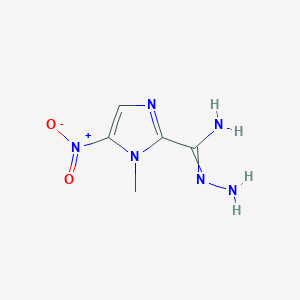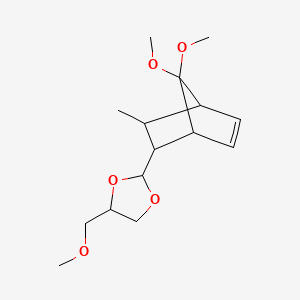
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a unique structure combining a dioxolane ring, a norbornene moiety, and a dimethyl acetal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst. The norbornene moiety can be introduced through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids (e.g., BF3) and dehydrating agents (e.g., trimethyl orthoformate) can drive the equilibrium towards the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the acetal carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 can be used.
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal involves the formation of intermediates such as hemiacetals and acetals. The compound can undergo nucleophilic addition reactions, where the acetal group is hydrolyzed to form carbonyl compounds under acidic conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethane: A simpler acetal used as a solvent and in organic synthesis.
Dimethoxyethane: Another related ether with similar properties.
Uniqueness
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to its combination of a dioxolane ring and a norbornene moiety, which imparts distinct reactivity and stability compared to simpler acetals and ethers .
Propriétés
Numéro CAS |
31969-66-1 |
|---|---|
Formule moléculaire |
C15H24O5 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H24O5/c1-9-11-5-6-12(15(11,17-3)18-4)13(9)14-19-8-10(20-14)7-16-2/h5-6,9-14H,7-8H2,1-4H3 |
Clé InChI |
PLWZFVINYNNODT-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C=CC(C1C3OCC(O3)COC)C2(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


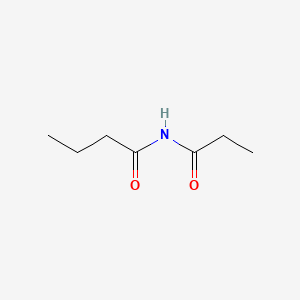
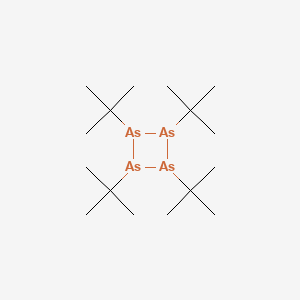
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
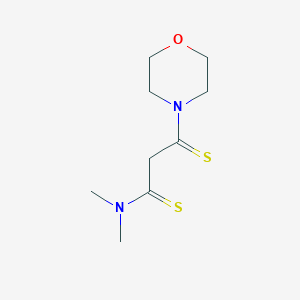
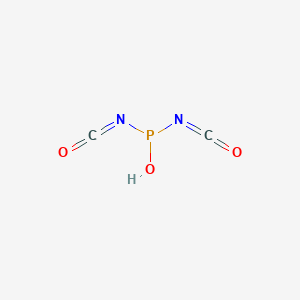
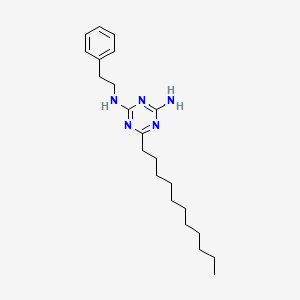
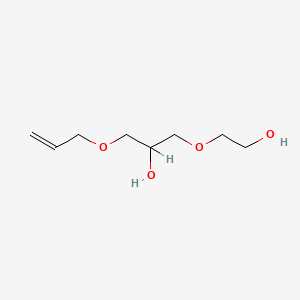
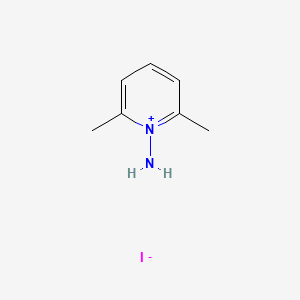

![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
